molecular formula C14H17ClN2O2 B1259326 N-[2-(6-Chloro-5-methoxy-2-methyl-1H-indol-3-YL)ethyl]acetamide

N-[2-(6-Chloro-5-methoxy-2-methyl-1H-indol-3-YL)ethyl]acetamide

Cat. No.: B1259326
M. Wt: 280.75 g/mol
InChI Key: GJIFXQUAUXBPKZ-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide is a member of acetamides.

Scientific Research Applications

Metabolism in Human and Rat Liver Microsomes

  • Comparative Metabolism of Chloroacetamide Herbicides : Research has shown that various chloroacetamide herbicides undergo complex metabolic pathways in rat and human liver microsomes. The metabolism involves the formation of 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA) and 2,6-diethylaniline (DEA), which are bioactivated to potentially carcinogenic products (Coleman, Linderman, Hodgson, & Rose, 2000).

Soil Reception and Activity

  • Influence of Wheat Straw and Irrigation on Herbicides : Research indicates that wheat straw can significantly affect the soil reception and activity of chloroacetamide herbicides. The study showed how wheat straw presence can reduce the initial herbicidal activity on crops like grain sorghum (Banks & Robinson, 1986).

Antiallergic Properties

  • Development of Antiallergic Compounds : A study on N-(pyridin-4-yl)-(indol-3-yl)acetamides revealed the synthesis of novel compounds with significant antiallergic properties. This includes the discovery of specific acetamides that demonstrated high potency in antiallergic assays (Menciu et al., 1999).

Adsorption and Mobility in Soil

  • Soil Properties Affecting Herbicide Efficacy : Studies have shown that the adsorption and bioactivity of chloroacetamide herbicides like alachlor and metolachlor are influenced by soil properties such as organic matter and clay content, which also impacts their effectiveness as herbicides (Peter & Weber, 1985).

Environmental Impact

  • Acetochlor in Mississippi River Basin : Research tracking the occurrence and transport of acetochlor in streams revealed its widespread presence but generally below harmful concentration levels, demonstrating its environmental impact in agricultural regions (Clark & Goolsby, 1999).

Spectroscopic Analysis

  • Study on IR Spectrum : A study utilizing density functional theory explored the IR spectrum of N-(5-methoxy indol-3-yl)ethyl acetamide, providing insights into its molecular configuration and vibrational data (Su Xue-ju, 2015).

Synthesis and Properties of Derivatives

  • Synthesis of Melatonin Agonist : The synthesis of N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]- acetamide, a potent melatonin agonist, highlights the potential of such compounds in medical and biological research (Duranti et al., 1992).

Properties

Molecular Formula

C14H17ClN2O2

Molecular Weight

280.75 g/mol

IUPAC Name

N-[2-(6-chloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C14H17ClN2O2/c1-8-10(4-5-16-9(2)18)11-6-14(19-3)12(15)7-13(11)17-8/h6-7,17H,4-5H2,1-3H3,(H,16,18)

InChI Key

GJIFXQUAUXBPKZ-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC(=C(C=C2N1)Cl)OC)CCNC(=O)C

Canonical SMILES

CC1=C(C2=CC(=C(C=C2N1)Cl)OC)CCNC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(6-Chloro-5-methoxy-2-methyl-1H-indol-3-YL)ethyl]acetamide
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N-[2-(6-Chloro-5-methoxy-2-methyl-1H-indol-3-YL)ethyl]acetamide
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N-[2-(6-Chloro-5-methoxy-2-methyl-1H-indol-3-YL)ethyl]acetamide
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N-[2-(6-Chloro-5-methoxy-2-methyl-1H-indol-3-YL)ethyl]acetamide
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N-[2-(6-Chloro-5-methoxy-2-methyl-1H-indol-3-YL)ethyl]acetamide
Reactant of Route 6
N-[2-(6-Chloro-5-methoxy-2-methyl-1H-indol-3-YL)ethyl]acetamide

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